molecular formula C21H30N2O4S3 B11409458 2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine

2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine

Cat. No.: B11409458
M. Wt: 470.7 g/mol
InChI Key: FERYCPBDYXBOQS-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of sulfonyl groups attached to both ethane and methylbenzene moieties, as well as a trimethylcyclohexyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Sulfonyl Groups: The ethane and methylbenzene sulfonyl groups can be introduced through sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Trimethylcyclohexyl Group: This step involves the nucleophilic substitution reaction where the trimethylcyclohexylamine is reacted with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl groups, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE: Lacks the trimethylcyclohexyl group, which may affect its chemical properties and biological activity.

    4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE: Lacks the ethane sulfonyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of both ethane and methylbenzene sulfonyl groups, along with the trimethylcyclohexyl group, makes 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE unique

Properties

Molecular Formula

C21H30N2O4S3

Molecular Weight

470.7 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C21H30N2O4S3/c1-6-29(24,25)20-23-19(30(26,27)17-9-7-14(2)8-10-17)18(28-20)22-16-11-15(3)12-21(4,5)13-16/h7-10,15-16,22H,6,11-13H2,1-5H3

InChI Key

FERYCPBDYXBOQS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NC2CC(CC(C2)(C)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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